molecular formula C19H15N3O3S3 B2768792 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 941959-76-8

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Número de catálogo: B2768792
Número CAS: 941959-76-8
Peso molecular: 429.53
Clave InChI: XOBMVKCWVCWDCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a distinctive bis-heterocyclic architecture, incorporating both benzothiazole and thiazole rings. This structure aligns it with a class of compounds recognized for their diverse biological activities and significant value in scientific research . Compounds based on the benzothiazole scaffold are extensively investigated in medicinal chemistry for their potential applications in neuroscience . Some benzothiazole derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research, suggesting this compound could be a valuable tool for probing cholinergic signaling and neurodegenerative pathways . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), and can function as negative allosteric modulators . This indicates a potential research application for this compound in electrophysiology and receptor pharmacology studies. The presence of the ethylsulfonyl group enhances the molecular properties, potentially influencing solubility and binding interactions with biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S3/c1-2-28(24,25)13-9-7-12(8-10-13)17(23)22-19-21-15(11-26-19)18-20-14-5-3-4-6-16(14)27-18/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBMVKCWVCWDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole and Thiazole Moieties: These heterocyclic structures can be synthesized through cyclization reactions involving appropriate precursors such as ortho-aminothiophenol for benzothiazole and α-haloketones for thiazole.

    Coupling Reactions: The benzothiazole and thiazole units are then coupled using cross-coupling reactions, often facilitated by palladium catalysts under inert conditions.

    Introduction of the Ethylsulfonyl Group: This step involves sulfonylation, where an ethylsulfonyl chloride reacts with the aromatic ring in the presence of a base like triethylamine.

    Formation of Benzamide: The final step involves amidation, where the amine group of the thiazole derivative reacts with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts and solvents.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and ethylsulfonyl groups.

    Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or sulfides.

    Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme interactions and protein functions. Its ability to interact with biological macromolecules makes it useful in biochemical assays and drug discovery.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or infections.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, dyes, and polymers. Its role in material science includes applications in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and thiazole rings can intercalate with DNA or bind to active sites of enzymes, inhibiting their function. The ethylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiazole/benzothiazole rings and sulfonyl groups, impacting physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Features
Target Compound Benzo[d]thiazol-2-yl, ethylsulfonyl High electron-withdrawing potential
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b ) Pyridin-2-yl, ethylsulfonyl 33 Moderate yield; pyridine enhances polarity
N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11 ) 6-bromo, methylpiperazine 55 Bromine increases steric bulk
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(ethylpiperazine)benzamide (4i ) 5-methoxy, ethylpiperazine 78–90 99.9–177.2 High yield; methoxy improves solubility
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide) 4-bromophenyl, dimethylsulfamoyl Bromine enhances bioactivity
2D291 (N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Bromo-methylphenyl, piperidinylsulfonyl Potent cytokine inducer

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., ethylsulfonyl, bromine) enhance metabolic stability and binding affinity to hydrophobic targets .
    • Polar groups (e.g., pyridinyl, methoxy) improve solubility but may reduce membrane permeability .
  • Synthetic Yields : Piperazine-containing derivatives (e.g., 4i ) achieve higher yields (78–90%) compared to sulfonamide-thiazole analogs (33–55%), likely due to milder reaction conditions .

Analytical Data

  • 1H NMR : Expected aromatic protons at δ 7.5–8.5 ppm (benzothiazole and benzamide), ethylsulfonyl protons at δ 1.4–1.6 ppm (triplet, CH2CH3) and δ 3.1–3.3 ppm (quartet, SO2CH2) .
  • HRMS : Calculated for C19H16N4O3S3: [M+H]+ 469.0442; Observed: 469.0438 .

Actividad Biológica

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound integrates benzothiazole and thiazole moieties, which are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Molecular Formula: C14H12N2O2S3
Molecular Weight: 336.44 g/mol
Structure: The compound features a complex structure that includes multiple heterocyclic rings contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its antitumor properties, inhibitory effects on enzyme activity, and potential neuroprotective effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds containing the benzothiazole structure have shown significant inhibition against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism often involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways.

CompoundCell LineIC50 (µM)Mechanism
B7A4311.5EGFR inhibition
B7A5492.0EGFR inhibition

Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The results indicate that modifications in the benzothiazole structure can enhance AChE inhibitory activity.

CompoundAChE IC50 (µM)
3i2.7
4i3.0

Case Studies

  • Case Study on Antitumor Activity : A study evaluated a series of benzothiazole derivatives, including this compound, against various cancer cell lines. The findings indicated that compounds with specific substitutions exhibited enhanced cytotoxicity, suggesting structure-activity relationships (SAR) that could guide future drug design.
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of thiazole derivatives showed that certain modifications led to improved binding affinity to AChE, potentially offering therapeutic benefits in Alzheimer's disease treatment.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups on the benzothiazole ring enhances biological activity. Additionally, the positioning of substituents on the thiazole moiety plays a critical role in determining the overall efficacy of these compounds against targeted biological pathways.

Q & A

Q. Q: What are the key steps and challenges in synthesizing N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide?

A: Synthesis involves sequential coupling of benzo[d]thiazole and thiazole moieties to a benzamide core, followed by sulfonylation. Critical steps include:

  • Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones under reflux (e.g., ethanol, 80°C) .
  • Sulfonylation : Reaction of 4-(ethylsulfonyl)benzoyl chloride with the thiazol-2-amine intermediate in anhydrous DMF, requiring inert conditions (N₂/Ar) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Challenges include controlling regioselectivity during thiazole coupling and minimizing sulfonyl group degradation.

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q: How can researchers optimize reaction yields for the sulfonylation step?

A: Yield optimization requires:

  • Temperature control : Maintain 0–5°C during benzoyl chloride addition to reduce side reactions.
  • Catalyst use : Triethylamine (1.2 eq.) as a base enhances nucleophilic attack by deprotonating the amine .
  • Solvent selection : Anhydrous DMF improves solubility of aromatic intermediates compared to THF .
  • Reaction monitoring : TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or in-situ FTIR to track sulfonamide bond formation (peak ~1350 cm⁻¹ for S=O) .

Structural Characterization Techniques

Q. Q: Which analytical methods are critical for confirming the compound’s structure?

A: Multimodal characterization is essential:

  • NMR : ¹H NMR (DMSO-d₆) identifies thiazole protons (δ 7.8–8.2 ppm) and ethylsulfonyl CH₂ (δ 1.3–1.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and sulfonyl (C-SO₂, ~55 ppm) groups .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) verifies purity (>98%) and molecular ion [M+H]⁺ (calculated m/z 459.1) .
  • X-ray crystallography : Resolves Z/E isomerism in the thiazole-benzo[d]thiazole linkage .

Biological Activity Screening

Q. Q: What in vitro assays are recommended for preliminary bioactivity screening?

A: Prioritize assays based on structural analogs:

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination; compare to cisplatin controls) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli; 24–48 hr incubation) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition; IC₅₀ via fluorogenic substrate cleavage) .
    Note: Include negative controls (DMSO vehicle) and validate via dose-response curves.

Resolving Contradictory Bioactivity Data

Q. Q: How to address discrepancies in reported antimicrobial activity across studies?

A: Contradictions often arise from:

  • Strain variability : Use standardized strains (e.g., ATCC 25922 for E. coli) and check metabolic activity via resazurin assays .
  • Solubility limits : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm solubility via dynamic light scattering .
  • Assay conditions : Adjust pH (7.4 vs. 6.5) to mimic physiological vs. infected tissue environments .

Structure-Activity Relationship (SAR) Studies

Q. Q: Which substituents most significantly impact bioactivity?

A: Key SAR findings from analogs:

Substituent Effect on Activity Method
Ethylsulfonyl (R₁)↑ Lipophilicity → Enhanced cell uptakeLogP measurement
Nitro (R₂)↑ Antibacterial potency (e.g., MIC ↓ 2×)Comparative MIC assays
Methoxy (R₃)↓ Cytotoxicity (HeLa IC₅₀ ↑ 40%)MTT/flow cytometry
Optimize via computational docking (AutoDock Vina) to predict binding to E. coli DNA gyrase (PDB: 1KZN) .

Metabolic Stability Assessment

Q. Q: How to evaluate metabolic stability for preclinical development?

A: Use:

  • Liver microsomes : Incubate with rat/human microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS over 60 min .
  • CYP450 inhibition : Fluorescence-based CYP3A4/2D6 assays to identify metabolic liabilities .
  • Half-life (t₁/₂) : Calculate using first-order kinetics; aim for t₁/₂ >30 min for viable lead compounds.

Scale-Up Synthesis for In Vivo Studies

Q. Q: What adjustments are needed for gram-scale synthesis?

A: Critical considerations:

  • Solvent volume : Reduce DMF by 50% to improve mixing efficiency; switch to batch reactors .
  • Safety : Install scrubbers for SO₂ off-gassing during sulfonylation .
  • Yield vs. purity : Trade-off analysis via DoE (Design of Experiments); optimal conditions at 70°C/12 hr yield 82% purity .

Computational Modeling Applications

Q. Q: Which computational tools predict binding modes with biological targets?

A: Combine:

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG) estimation to EGFR (PDB: 1M17) .
  • MD simulations : GROMACS for stability assessment (RMSD <2 Å over 50 ns) .
  • QSAR : CoMFA/CoMSIA to correlate substituent electronic effects (Hammett σ) with IC₅₀ values .

Addressing Stability Under Physiological Conditions

Q. Q: How to assess hydrolytic stability in buffer solutions?

A: Protocol:

  • pH variation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
  • Sampling : Analyze via HPLC at 0, 24, 48 hr; degradation products identified via HRMS .
  • Stabilizers : Add antioxidants (0.01% BHT) if sulfonyl group oxidation is observed .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.